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molecular formula C10H13NO2 B8435331 2-methyl-2-pyridin-4-ylbutanoic acid

2-methyl-2-pyridin-4-ylbutanoic acid

Cat. No. B8435331
M. Wt: 179.22 g/mol
InChI Key: CNEHFDFXLXWVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06365588B1

Procedure details

To dry THF at −78° C. was added diisopropylamine (5.05 g 48 mmol, 7 mL) and then n-butyl lithium. The reaction mixture was stirred for 0.5 h and then ethyl 4-pyridyl acetic acid (7.85 g, 46 mmol) was added, and after stirring for 0.5 h at that −78° C. the reaction temperature was raised to room temperature. DMF (20 mL was added and the reaction mixture cooled to −78° C. again. Methyl iodide (7.07 g, 50.2 mmol, 3.15 mL) was added and the reaction mixture stirred at that temperature for 1 h and then at room temperature overnight. All the volatiles were then stripped off and the reaction mixture was partitioned between water-CH2Cl2. The aqueous phase was washed twice with CH2Cl2. The combined CH2Cl2 phases were dried and evaporated. The crude product was chromatographed on silica gel eluting with 80% EtOAc hexane to give the title compound (7.88 g, MH+ 179).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.85 g
Type
reactant
Reaction Step Two
Quantity
3.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH2:13]([CH:15]([C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1)[C:16]([OH:18])=[O:17])[CH3:14].CI>CN(C=O)C.C1COCC1>[CH2:13]([C:15]([C:19]1[CH:20]=[CH:21][N:22]=[CH:23][CH:24]=1)([CH3:1])[C:16]([OH:18])=[O:17])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
7.85 g
Type
reactant
Smiles
C(C)C(C(=O)O)C1=CC=NC=C1
Step Three
Name
Quantity
3.15 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring for 0.5 h at that −78° C. the reaction temperature
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture cooled to −78° C. again
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at that temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between water-CH2Cl2
WASH
Type
WASH
Details
The aqueous phase was washed twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel eluting with 80% EtOAc hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)C(C(=O)O)(C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.88 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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